1-Bromo-3,3-difluorobutane
Overview
Description
1-Bromo-3,3-difluorobutane is a halogenated organic compound with the molecular formula C4H7BrF2 It is characterized by the presence of a bromine atom and two fluorine atoms attached to a butane backbone
Mechanism of Action
Target of Action
1-Bromo-3,3-difluorobutane is a halogenated organic compound
Mode of Action
It’s worth noting that halogenated organic compounds often exert their effects through electrophilic substitution reactions, where the halogen atom acts as a leaving group .
Biochemical Pathways
For instance, they can undergo metabolic transformations catalyzed by cytochrome P450 enzymes, leading to the formation of reactive metabolites .
Pharmacokinetics
They can distribute throughout the body, often accumulating in fatty tissues due to their lipophilic nature .
Result of Action
Halogenated compounds can cause a variety of effects at the molecular and cellular levels, including oxidative stress, dna damage, and disruption of cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Furthermore, the compound’s effects can be modulated by the physiological and pathological state of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-difluorobutane can be synthesized through several methods. One common approach involves the bromination of 3,3-difluorobutene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction typically takes place at room temperature and yields this compound as the major product .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,3-difluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 3,3-difluorobutene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used in substitution reactions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3,3-difluorobutanol, 3,3-difluorobutyronitrile, and 3,3-difluorobutylamine can be formed.
Elimination Products: The primary product of elimination is 3,3-difluorobutene.
Scientific Research Applications
1-Bromo-3,3-difluorobutane has several applications in scientific research:
Comparison with Similar Compounds
1-Bromo-2,3-difluorobutane: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.
1-Bromo-3,3,3-trifluoropropene: Contains an additional fluorine atom and a double bond, resulting in distinct chemical properties and uses.
Uniqueness: 1-Bromo-3,3-difluorobutane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other halogenated butanes. Its dual fluorine substitution enhances its utility in the synthesis of fluorinated compounds, making it a valuable tool in both academic and industrial research .
Biological Activity
1-Bromo-3,3-difluorobutane (CAS No. 1784544-27-9) is a halogenated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both bromine and fluorine substituents, suggests potential biological activity that warrants investigation. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHBrF |
Molecular Weight | 173.00 g/mol |
Boiling Point | Not specified |
Purity | 95% |
Storage Temperature | 2-8 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:
- Alkylation : The bromine atom can act as a leaving group in nucleophilic substitution reactions, potentially modifying biological macromolecules such as proteins and nucleic acids.
- Fluorine Effects : The presence of fluorine atoms can influence the lipophilicity and electronic properties of the compound, affecting its interaction with cellular membranes and receptors.
Biological Activity
Research into the biological activity of this compound reveals several key findings:
- Antimicrobial Activity : Preliminary studies indicate that halogenated alkanes exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains due to their ability to disrupt cell membrane integrity.
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve induction of apoptosis through the activation of caspase pathways.
- Inflammatory Response Modulation : Some studies suggest that this compound may modulate inflammatory responses by influencing cytokine production in immune cells.
Case Studies
Several case studies highlight the biological implications of this compound:
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various halogenated compounds against Escherichia coli and Staphylococcus aureus. The results indicated that this compound displayed significant inhibition zones compared to control groups .
- Cytotoxicity in Cancer Research : Research conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .
Safety and Toxicology
Despite its potential benefits, safety data for this compound indicates that it should be handled with care due to its hazardous nature:
Hazard Statement | Description |
---|---|
H225 | Highly flammable liquid and vapor |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Properties
IUPAC Name |
1-bromo-3,3-difluorobutane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2/c1-4(6,7)2-3-5/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQUVAOZVWRSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784544-27-9 | |
Record name | 1-bromo-3,3-difluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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